molecular formula C9H16O3 B2652451 5,5-diethoxypent-3-yn-2-ol CAS No. 18350-46-4

5,5-diethoxypent-3-yn-2-ol

Cat. No.: B2652451
CAS No.: 18350-46-4
M. Wt: 172.224
InChI Key: NUYIPJRBAIRPDV-UHFFFAOYSA-N
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Description

5,5-diethoxypent-3-yn-2-ol is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol It is a propargylic alcohol, characterized by the presence of an ethoxy group and a hydroxyl group attached to a pentynyl chain

Preparation Methods

The synthesis of 5,5-diethoxypent-3-yn-2-ol typically involves the reaction of propargylic alcohols with ethoxy groups. One common method is the stereospecific reduction of 1-substituted 4,4,5,5-tetraethoxy-2-pentyn-1-ols. This reduction can be achieved using hydrogenation over Lindlar’s catalyst to yield (Z)-allylic alcohols or by treatment with lithium aluminum hydride to produce (E)-allylic alcohols . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and stereochemistry of the product.

Chemical Reactions Analysis

5,5-diethoxypent-3-yn-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include Lindlar’s catalyst, lithium aluminum hydride, and potassium carbonate. The major products formed from these reactions are allylic and homoallylic alcohols, depending on the reaction conditions .

Scientific Research Applications

5,5-diethoxypent-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-diethoxypent-3-yn-2-ol involves its interaction with various molecular targets. The ethoxy groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and other proteins .

Comparison with Similar Compounds

5,5-diethoxypent-3-yn-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of ethoxy and hydroxyl groups, which provide distinct reactivity and potential for various applications.

Properties

IUPAC Name

5,5-diethoxypent-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8(3)10/h8-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYIPJRBAIRPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#CC(C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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